Brassidic Acid

Descripción

Brassidic acid has been reported in Monascus purpureus with data available.

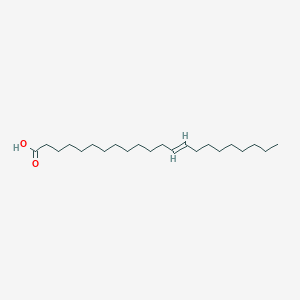

This compound is a monounsaturated very long-chain fatty acid with a 22-carbon backbone and a single double bond originating from the 9th position from the methyl end, with the double bond in the trans- configuration.

Propiedades

IUPAC Name |

(E)-docos-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUOLQHDNGRHBS-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015913 | |

| Record name | (E)-13-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-33-2 | |

| Record name | Brassidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brassidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-13-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-docos-13-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRASSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23G5N92QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Brassidic Acid: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of brassidic acid ((E)-docos-13-enoic acid), a very-long-chain monounsaturated trans fatty acid. It details its chemical structure, physicochemical properties, synthesis, and analytical methodologies, alongside a discussion of its biological context, which is pertinent to the fields of biochemistry and drug development.

Chemical Structure and Identification

This compound is the trans isomer of erucic acid ((Z)-docos-13-enoic acid). It is a monounsaturated fatty acid featuring a 22-carbon backbone with a single double bond located at the 13th carbon from the carboxyl end (or the 9th carbon from the methyl end, classifying it as an omega-9 fatty acid).[1] The trans configuration of this double bond results in a more linear molecular shape compared to its cis counterpart, erucic acid, which significantly influences its physical properties, such as its melting point.

Key Identifiers:

-

IUPAC Name: (13E)-13-Docosenoic acid[2]

-

Common Name: this compound

-

CAS Registry Number: 506-33-2[2]

-

Chemical Formula: C₂₂H₄₂O₂[2]

-

Canonical SMILES: CCCCCCCC/C=C/CCCCCCCCCCCC(=O)O

-

InChIKey: DPUOLQHDNGRHBS-MDZDMXLPSA-N

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. Its solid state at room temperature and insolubility in water are characteristic of very-long-chain fatty acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 338.57 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 61-62 °C | [2][4] |

| Boiling Point | 282 °C at 30 mmHg | [5] |

| Density | 0.891 g/cm³ | [4] |

| Flash Point | 349.9 °C | [4] |

| Water Solubility | Insoluble / 9.491e-005 mg/L @ 25 °C (estimated) | [5] |

| Solubility in Organic Solvents | Soluble in ether; sparingly soluble in cold alcohol. | [2] |

| pKa (Predicted) | 4.78 ± 0.10 | [4] |

| XLogP3 | 8.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis of this compound

This compound is not found in significant quantities in nature; it is primarily produced through the chemical isomerization of its naturally abundant cis-isomer, erucic acid.[6] Erucic acid is a major constituent of oils from plants in the Brassicaceae family, such as high-erucic acid rapeseed and mustard.[7] The synthesis involves converting the cis double bond of erucic acid into a trans configuration.

Experimental Protocol: Isomerization via p-Toluenesulfinic Acid Catalysis

This method provides a modern and efficient route for the cis-trans isomerization of fatty acids.[8]

Materials:

-

High-erucic acid oil (e.g., rapeseed oil) or purified erucic acid

-

p-Toluenesulfinic acid (catalyst)

-

Anhydrous solvent (e.g., toluene (B28343) or xylene)

-

Nitrogen gas supply

-

Heating mantle with temperature control and magnetic stirrer

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and diethyl ether (for purification)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting material (erucic acid or oil) in an anhydrous solvent.

-

Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove oxygen, which can cause unwanted side reactions. Maintain a gentle nitrogen flow throughout the reaction.

-

Catalyst Addition: Add p-toluenesulfinic acid as the catalyst. A typical catalyst loading is around 5-10% by weight relative to the substrate.[8]

-

Reaction: Heat the mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them via GC or TLC. A typical reaction time is 90-120 minutes.[8]

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure.

-

Purification: The resulting residue, containing a mixture of this compound, unreacted erucic acid, and other fatty acids, is purified. If the starting material was an oil, initial saponification followed by acidification is required to liberate the free fatty acids. The fatty acid mixture is then purified by column chromatography on silica gel to isolate pure this compound.

Caption: Workflow for the synthesis of this compound from erucic acid.

Analytical Methodologies

The accurate identification and quantification of this compound, particularly in the presence of its cis-isomer, requires robust analytical techniques. Gas chromatography (GC) is the most common method, though high-performance liquid chromatography (HPLC) also offers specific advantages.

Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol describes a standard method for analyzing the fatty acid profile of a lipid sample, including the quantification of this compound.

Materials:

-

Lipid sample (oil, tissue extract, etc.)

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Solvents: Chloroform (B151607), Methanol (B129727), Hexane

-

Derivatization reagent: 14% Boron trifluoride in methanol (BF₃-methanol) or 0.5 M KOH in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column

Procedure:

-

Lipid Extraction (Folch Method): a. Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol. b. Add the internal standard at a known concentration. c. Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants. d. Centrifuge to separate the phases and collect the lower chloroform layer containing the lipids. e. Dry the extract under a stream of nitrogen.

-

Derivatization to FAMEs: a. To the dried lipid extract, add 14% BF₃-methanol solution. b. Tightly cap the tube and heat at 100°C for 30 minutes. c. Cool to room temperature, then add hexane and saturated NaCl solution to extract the FAMEs into the hexane layer. d. Carefully transfer the upper hexane layer and dry it over anhydrous sodium sulfate.

-

GC-MS Analysis: a. Column: A polar capillary column (e.g., biscyanopropyl polysiloxane, such as Rt-2560 or SP-2560) is required for the separation of cis and trans isomers.[9] b. Injection: Inject 1 µL of the FAMEs solution in hexane. c. GC Conditions: Use a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 240°C) to elute the very-long-chain FAMEs. d. MS Detection: Use electron ionization (EI) and operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, or full scan mode for identification.

-

Quantification: Identify the methyl brassidate peak based on its retention time relative to standards. Quantify by comparing its peak area to the peak area of the internal standard.

Caption: General workflow for the analysis of this compound by GC-MS.

Biological Activity and Implications for Drug Development

The biological effects of this compound are understood within the broader context of trans fatty acids (TFAs) and very-long-chain fatty acids (VLCFAs).

General Effects of Trans Fatty Acids

Industrially produced TFAs are known to have adverse effects on cardiovascular health. They have been shown to increase LDL ("bad") cholesterol while decreasing HDL ("good") cholesterol levels.[3] The mechanisms are thought to involve alterations in lipid metabolism and inflammatory signaling pathways.[3] As a trans fatty acid, this compound is expected to share some of these general properties, although specific studies on its effects are limited compared to more common TFAs like elaidic acid (trans-18:1).

Metabolism of Very-Long-Chain Fatty Acids

VLCFAs like this compound are metabolized differently from shorter fatty acids. Their initial breakdown occurs not in the mitochondria, but in peroxisomes via β-oxidation. This process shortens the carbon chain until it can be transported into the mitochondria for complete oxidation to produce ATP. The metabolism of its cis-isomer, erucic acid, has been studied more extensively due to health concerns about its accumulation in cardiac tissue, where it can inhibit mitochondrial oxidation of other fatty acids.[10][11] While the specific metabolism and inhibitory potential of this compound are less characterized, its status as a VLCFA places it within this metabolic pathway.

Caption: General metabolic pathway for very-long-chain fatty acids (VLCFAs).

Relevance in Drug Development

Given the established links between trans fatty acids and cardiovascular disease, this compound is more likely to be a subject of toxicological study than a candidate for therapeutic development. However, understanding its metabolism and cellular effects is crucial for drug development professionals for several reasons:

-

Target Identification: The enzymes involved in VLCFA metabolism, such as peroxisomal acyl-CoA oxidases or mitochondrial carnitine palmitoyltransferases, could be targets for drugs aimed at treating metabolic disorders.[12]

-

Drug Delivery: The unique properties of VLCFAs could potentially be exploited in lipid-based drug delivery systems, although the biological effects of the trans configuration would need to be carefully considered.

-

Toxicology: As a potential contaminant or metabolite, understanding the toxicological profile of this compound is important for safety assessments of pharmaceuticals and nutraceuticals.

Currently, no specific signaling pathways have been definitively elucidated for this compound. Its biological actions are presumed to be a combination of its identity as both a trans fatty acid and a very-long-chain fatty acid, influencing cellular membranes, lipid metabolism, and inflammatory responses.[13] Further research is needed to distinguish its specific effects from those of other fatty acids.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 5. tuscany-diet.net [tuscany-diet.net]

- 6. benchchem.com [benchchem.com]

- 7. Erucic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. atamankimya.com [atamankimya.com]

- 11. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological effects of trans fatty acids and their possible roles in the lipid rafts in apoptosis regulation [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of trans-13-Docosenoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

trans-13-Docosenoic acid, also known as brassidic acid, is the trans isomer of the naturally occurring cis-13-docosenoic acid (erucic acid). While erucic acid is abundant in the seed oils of various plants within the Brassicaceae family, such as rapeseed and mustard, this compound is primarily a synthetic derivative.[1][2][3] Its distinct stereochemistry imparts unique physical and chemical properties that are of interest in various research and development applications, including its potential role in lipidomics and as a starting material for the synthesis of other complex molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on detailed experimental protocols and quantitative data to aid in its laboratory-scale production.

Introduction to trans-13-Docosenoic Acid

This compound is a C22:1 monounsaturated very long-chain fatty acid. The presence of the double bond in the trans configuration results in a more linear molecular geometry compared to its cis counterpart, leading to a higher melting point and different packing properties in biological membranes and crystalline structures. The primary and most direct route for the synthesis of this compound is through the isomerization of the readily available erucic acid.

Primary Synthesis Pathway: Isomerization of Erucic Acid

The most common and direct method for the synthesis of trans-13-docosenoic acid is the stereochemical isomerization of its cis isomer, erucic acid. This transformation can be achieved through several methods, primarily involving thermal or catalytic processes that promote the conversion from the thermodynamically less stable cis conformation to the more stable trans form.

Catalytic Isomerization

Various catalysts can be employed to facilitate the cis-trans isomerization of the double bond in erucic acid. While specific protocols for erucic acid are not extensively detailed in publicly available literature, analogous methods for the isomerization of oleic acid to elaidic acid provide a strong foundation for developing a successful synthesis.

Experimental Protocol (Adapted from Oleic Acid Isomerization):

-

Catalyst Activation: An acid-activated clay catalyst is prepared or commercially sourced. The catalyst should be dried in an oven at 110°C for at least 4 hours prior to use to remove any adsorbed water.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser. The flask is charged with erucic acid and the acid-activated clay catalyst (e.g., 5-10% by weight of the erucic acid).

-

Isomerization Reaction: The mixture is heated to a temperature range of 180-220°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to determine the ratio of cis to trans isomers.

-

Work-up and Purification: Upon completion of the reaction (when the desired cis:trans ratio is achieved or equilibrium is reached), the reaction mixture is cooled to room temperature. The clay catalyst is removed by filtration. The resulting crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetone (B3395972), at low temperatures.

Logical Workflow for Acid-Clay Catalyzed Isomerization:

Thermal Isomerization

Heating erucic acid at high temperatures, particularly in the presence of radical initiators or certain impurities, can induce cis-trans isomerization. However, this method is often less specific and can lead to the formation of byproducts through oxidation and polymerization.

Alternative Synthesis Pathway: Partial Hydrogenation of Erucic Acid Derivatives

trans-Fatty acids can be formed as byproducts during the partial hydrogenation of unsaturated oils.[4] This process is typically carried out to increase the melting point and oxidative stability of the oil. By carefully controlling the reaction conditions, it is possible to favor the formation of the trans isomer.

Experimental Protocol (General Principles):

-

Catalyst: A metal catalyst, such as nickel, palladium, or platinum, is used. Nickel catalysts are common in industrial applications.

-

Reaction Conditions: Erucic acid or its methyl ester is reacted with hydrogen gas in the presence of the catalyst at elevated temperatures (e.g., 140-220°C) and pressures.

-

Control of Selectivity: The selectivity towards isomerization versus complete saturation to behenic acid is influenced by factors such as temperature, hydrogen pressure, catalyst type, and catalyst concentration. Lower hydrogen pressures and higher temperatures generally favor the formation of trans isomers.

-

Purification: The resulting mixture will contain unreacted erucic acid, this compound, and behenic acid. Separation of these components can be achieved by fractional crystallization or chromatography.

Signaling Pathway for Hydrogenation and Isomerization:

Potential Synthesis via Olefin Metathesis

Olefin metathesis is a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. While not a conventional method for simple isomerization, it could be conceptually applied to synthesize this compound from other starting materials. For instance, a cross-metathesis reaction between two smaller olefins could be envisioned. However, this approach is likely to be more complex and less economically viable than the isomerization of erucic acid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. It should be noted that specific yields for the direct synthesis of this compound are not widely reported in the literature, and the values provided are based on analogous reactions and general principles.

| Synthesis Pathway | Starting Material | Catalyst | Temperature (°C) | Pressure | Typical Yield (%) | Purity (%) |

| Catalytic Isomerization | Erucic Acid | Acid-Activated Clay | 180-220 | Atmospheric | 40-60 (equilibrium) | >95 (after recrystallization) |

| Partial Hydrogenation | Erucic Acid | Nickel | 140-220 | Variable H₂ | Variable | Mixture |

Purification and Characterization

Purification:

The primary method for purifying crude this compound is recrystallization . Due to the difference in melting points and crystal packing between the cis and trans isomers (Erucic acid m.p. ~34°C; this compound m.p. ~61-62°C), fractional crystallization from solvents like ethanol or acetone at controlled temperatures is highly effective.

Characterization:

The successful synthesis and purity of this compound can be confirmed using a variety of analytical techniques:

-

Gas Chromatography (GC): After conversion to their methyl esters (FAMEs), the cis and trans isomers can be separated and quantified.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The presence of a characteristic absorption band around 965 cm⁻¹ is indicative of a trans double bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and stereochemistry of the double bond.

-

Melting Point Analysis: A sharp melting point at the expected temperature is a good indicator of purity.

Conclusion

The synthesis of trans-13-docosenoic acid is most practically achieved through the catalytic isomerization of its readily available cis isomer, erucic acid. While detailed protocols specific to this conversion are not abundant, established methods for the isomerization of similar long-chain unsaturated fatty acids provide a robust framework for its successful laboratory synthesis. Further research to optimize catalyst systems and reaction conditions could improve the efficiency and yield of this transformation, making this valuable lipid more accessible for research and development purposes.

References

- 1. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (13Z)-DOCOSENOIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Isomerization of stable isotopically labeled elaidic acid to cis and trans monoenes by ruminal microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

The Unseen Isomer: A Technical Guide to the Natural Sources and Extraction of Brassidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassidic acid, the trans-isomer of the more commonly known erucic acid, presents a unique profile in the landscape of very-long-chain fatty acids. While not naturally abundant in its trans configuration, its prevalence in processed oils and its distinct physiological effects compared to its cis-counterpart warrant a deeper understanding. This technical guide provides a comprehensive overview of the natural precursors to this compound, details the methodologies for its extraction and isomerization, and presents its known biological implications. Quantitative data are systematically tabulated for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visual diagrams generated using Graphviz illustrate key processes, offering a clear and concise reference for laboratory application.

Natural Precursors of this compound

This compound ((E)-docos-13-enoic acid) is not a significant primary component of natural fats and oils. Instead, its presence is almost exclusively a result of the isomerization of its cis-isomer, erucic acid ((Z)-docos-13-enoic acid). Therefore, a discussion of the natural sources of this compound is fundamentally a discussion of the sources of erucic acid.

Erucic acid is characteristically found in high concentrations in the seed oils of plants belonging to the Brassicaceae (or Cruciferae) family.[1] High-erucic acid rapeseed (HEAR) oil and mustard seed oil are the most prominent sources.[1] The erucic acid content in these oils can vary significantly depending on the plant variety and growing conditions, but it can constitute a major portion of the total fatty acid profile.

Quantitative Data on Erucic Acid in Natural Sources

The following table summarizes the erucic acid content in the oils of various Brassicaceae species, which are the primary feedstocks for obtaining this compound.

| Plant Source | Species | Erucic Acid Content (% of total fatty acids) | Reference(s) |

| High-Erucic Acid Rapeseed | Brassica napus | 20 - 54 | [1] |

| Mustard Seed | Brassica juncea | ~42 | [1] |

| Wallflower Seed | Erysimum spp. | Not specified | [1] |

Extraction and Isomerization Workflow

The production of this compound from natural sources is a multi-step process that begins with the extraction of erucic acid-rich oil, followed by the isomerization of the cis-double bond to the trans configuration, and concludes with the purification of the final product.

Caption: General workflow for the production of this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the laboratory-scale extraction of erucic acid-rich oil, its isomerization to this compound, and subsequent purification.

Protocol for Extraction of Erucic Acid-Rich Oil from Rapeseed

This protocol is adapted from standard methods for oil extraction from oleaginous seeds.

Materials:

-

High-erucic acid rapeseed (HEAR) seeds

-

Hexane (B92381) (analytical grade)

-

Grinder or mill

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Seed Preparation: Grind the HEAR seeds into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction:

-

Place a known quantity of the ground seed powder into a thimble and insert it into the Soxhlet extractor.

-

Fill the boiling flask with hexane to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the flask to the boiling point of hexane (69 °C).

-

Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.

-

-

Solvent Removal:

-

After extraction, transfer the hexane-oil mixture to a round-bottom flask.

-

Remove the hexane using a rotary evaporator under reduced pressure at a temperature of 40-50 °C.

-

-

Oil Filtration:

-

Filter the resulting crude oil through filter paper to remove any fine solid particles.

-

The resulting clear oil is rich in erucic acid triglycerides.

-

Protocol for Isomerization of Erucic Acid to this compound

This protocol describes a selenium-catalyzed isomerization process. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

Erucic acid-rich oil (from Protocol 3.1)

-

Selenium powder (catalyst)

-

Inert gas (e.g., Nitrogen or Argon)

-

High-temperature reaction vessel with a stirrer and condenser

Procedure:

-

Reaction Setup:

-

Place the erucic acid-rich oil into the reaction vessel.

-

Add a catalytic amount of selenium powder (e.g., 0.1-0.5% by weight of the oil).

-

Purge the vessel with an inert gas to remove oxygen, which can cause unwanted side reactions.

-

-

Isomerization Reaction:

-

Heat the mixture to 180-220 °C with continuous stirring under the inert atmosphere.

-

Maintain the reaction for 2-4 hours. The progress of the isomerization can be monitored by taking small aliquots and analyzing them by gas chromatography.

-

-

Catalyst Removal:

-

After the reaction is complete, cool the mixture to room temperature.

-

The selenium catalyst can be removed by filtration.

-

Protocol for Purification of this compound by Fractional Crystallization

This protocol utilizes the difference in melting points between erucic acid (cis) and this compound (trans) to achieve separation.

Materials:

-

Isomerized mixture of erucic and brassidic acids

-

Acetone or Ethanol (95%)

-

Crystallization dish

-

Low-temperature bath or refrigerator

-

Vacuum filtration apparatus

Procedure:

-

Dissolution:

-

Dissolve the isomerized fatty acid mixture in a minimal amount of warm solvent (acetone or ethanol) to create a saturated solution.

-

-

Crystallization:

-

Slowly cool the solution to a low temperature (e.g., -20 °C to -10 °C). This compound, having a higher melting point (61-62 °C) than erucic acid (33-34 °C), will preferentially crystallize out of the solution.

-

Allow the solution to stand at this temperature for several hours to maximize crystal formation.

-

-

Isolation:

-

Quickly filter the cold mixture through a pre-chilled vacuum filtration apparatus to separate the crystallized this compound from the mother liquor, which will be enriched in erucic acid.

-

-

Recrystallization (Optional):

-

For higher purity, the collected crystals can be redissolved in a minimal amount of warm solvent and the crystallization process can be repeated.

-

-

Drying:

-

Dry the purified this compound crystals under vacuum to remove any residual solvent.

-

Biological Implications and Signaling

While specific signaling pathways directly initiated by this compound have not been extensively elucidated, its nature as a trans fatty acid places it within a class of molecules with known physiological effects.

Comparison with Erucic Acid

Studies comparing the physiological effects of dietary this compound and erucic acid in animal models have indicated that this compound does not exhibit the same cardiotoxic effects, such as myocardial lipidosis, that are associated with high intake of erucic acid.

Potential Interaction with Cellular Signaling

As a trans fatty acid, this compound may influence cellular processes through mechanisms similar to other trans fats. These can include:

-

Membrane Fluidity: Incorporation into cell membranes can alter their physical properties, potentially affecting the function of membrane-bound proteins and receptors.

-

Inflammatory Pathways: Some trans fatty acids have been shown to promote pro-inflammatory signaling.

-

Apoptosis: There is evidence that certain trans fatty acids can enhance signaling pathways leading to programmed cell death (apoptosis).

The following diagram illustrates a potential, generalized mechanism by which trans fatty acids could influence cellular signaling, leading to pro-inflammatory and pro-apoptotic outcomes.

Caption: Potential influence of trans fatty acids on cellular signaling.

Conclusion

This compound, while not a primary natural product, is readily accessible through the isomerization of erucic acid from Brassicaceae seed oils. Understanding the extraction and purification of this trans-isomer is crucial for researchers investigating the diverse biological roles of fatty acids. The provided protocols offer a foundation for the laboratory-scale production of this compound, enabling further studies into its physiological effects and potential therapeutic or industrial applications. Future research should focus on elucidating the specific molecular interactions of this compound within cellular systems to fully comprehend its biological significance.

References

The Role of Brassidic Acid in Plant Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidic acid (22:1 n-9t), the trans isomer of erucic acid, is a very-long-chain monounsaturated fatty acid (VLCFA). While its cis counterpart, erucic acid, is a well-documented and often abundant component of the seed oils of many species in the Brassicaceae family, the role and natural occurrence of this compound in plant lipids are less prominent. This technical guide provides an in-depth analysis of the current understanding of this compound in the context of plant lipid biochemistry, with a focus on its relationship with erucic acid, its analytical determination, and the broader functions of very-long-chain fatty acids in plants.

The General Role of Very-Long-Chain Fatty Acids (VLCFAs) in Plants

VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, are integral to various aspects of plant biology. They are synthesized in the endoplasmic reticulum through the elongation of C16 and C18 fatty acid precursors. These longer acyl chains impart specific physicochemical properties that are crucial for their diverse functions.

VLCFAs are key constituents of several lipid classes in plants:

-

Structural Lipids: VLCFAs are incorporated into the membranes of plant cells, including phospholipids (B1166683) and sphingolipids. Their presence is vital for maintaining membrane homeostasis and influencing the organization of membrane domains.

-

Storage Lipids: In the seeds of many Brassicaceae species, VLCFAs, primarily erucic acid, are major components of triacylglycerols (TAGs), serving as a dense energy reserve for germination and early seedling growth.

-

Surface Lipids: VLCFAs are precursors for the biosynthesis of cuticular waxes and suberin. The cuticle forms a protective layer on the aerial parts of plants, preventing water loss and protecting against pathogens. Suberin is a key component of the root's Casparian strip, controlling the uptake of water and nutrients.

-

Signaling: While less is known about the direct signaling roles of free VLCFAs, their derivatives and the lipids they are incorporated into can participate in various signaling pathways, particularly in response to biotic and abiotic stress.

Biosynthesis of Very-Long-Chain Fatty Acids

The biosynthesis of VLCFAs is a cyclical process involving a multi-enzyme complex known as the fatty acid elongase (FAE) complex, located in the endoplasmic reticulum. The process begins with a long-chain acyl-CoA (typically C18:1-CoA) and sequentially adds two-carbon units from malonyl-CoA. Each cycle consists of four enzymatic reactions:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS). This is the rate-limiting step and determines the substrate specificity and final chain length of the VLCFA.

-

Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

-

Reduction: The final step is the reduction of the trans-2,3-enoyl-CoA by an enoyl-CoA reductase (ECR) to produce an acyl-CoA that is two carbons longer than the initial substrate.

This elongated acyl-CoA can then be incorporated into various lipid pools or undergo further elongation cycles.

This compound: Occurrence and Relationship with Erucic Acid

Erucic acid (cis-13-docosenoic acid) is the predominant VLCFA found in the seed oils of many members of the Brassicaceae family, including rapeseed and mustard.[1] In contrast, its trans-isomer, this compound, is generally not considered a significant natural component of these oils. Research indicates that the fatty acids in rapeseed are expected to have a cis-configuration.[2]

The detection of this compound in rapeseed-derived products is often attributed to the isomerization of erucic acid during processing, particularly during certain lipid extraction methods.[2] For instance, the Folch method for lipid extraction has been shown to cause a conversion of the natural cis-isomer (erucic acid) to the trans-isomer (this compound).[2] This is a critical consideration for the accurate analysis of fatty acid profiles in rapeseed products, as ignoring this potential isomerization can lead to an underestimation of the original erucic acid content.[3]

Quantitative Data

The following table summarizes the reported content of erucic acid in the seed oils of various Brassicaceae species. It is important to note that these values primarily represent the cis-isomer, though the potential for small amounts of the trans-isomer to be present, especially after processing, should be considered.

| Plant Species | Common Name | Erucic Acid Content (% of total fatty acids) | Reference(s) |

| Brassica napus | High-Erucic Acid Rapeseed | 20 - 54% | [4] |

| Brassica juncea | Mustard | ~42% | [4] |

| Brassica rapa | Turnip Rape | 43 - 57% | [5] |

| Sinapis alba | White Mustard | Moderate levels | [6] |

| Eruca sativa | Arugula/Rocket | 44 - 46% | [7] |

| Brassica oleracea | Broccoli (seeds) | ~50% | [7] |

| Raphanus sativus | Radish (seeds) | 15 - 35% | [7] |

Specific Role of this compound in Plant Lipids

Currently, there is a lack of substantial evidence to suggest a specific, unique biological role for this compound in plant lipids. The primary functions attributed to C22:1 fatty acids in plants are well-established for the naturally abundant cis-isomer, erucic acid. The biological machinery in plants, including the enzymes involved in lipid synthesis and metabolism, is generally specific for cis-configured double bonds.

Therefore, the role of this compound in plant lipids is best understood in the context of it being a geometric isomer of erucic acid, which may be formed during processing. Its presence in plant-derived materials is more of a quality control parameter rather than an indicator of a specific physiological function.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound, and its distinction from erucic acid, is crucial for quality assessment of edible oils and other plant-derived products. Gas chromatography (GC) is the standard method for this analysis.

Sample Preparation: Lipid Extraction and Derivatization

Objective: To extract lipids from the plant material and convert the fatty acids into their volatile methyl ester derivatives (FAMEs) for GC analysis.

Materials:

-

Plant tissue (e.g., seeds)

-

Soxhlet extraction apparatus

-

Sodium hydroxide (B78521) in methanol (B129727) (0.5 M)

-

Boron trifluoride (BF₃) in methanol (14%) or 7% BF₃-methanol reagent

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Internal standard (e.g., methyl heptadecanoate or triheneicosanoin)

Protocol (based on Soxhlet extraction and BF₃-methanol derivatization):

-

Lipid Extraction (Soxhlet):

-

Grind the plant material to a fine powder.

-

Accurately weigh a known amount of the ground tissue and place it in a thimble.

-

Extract the lipids using hexane in a Soxhlet apparatus for 4-6 hours.

-

Evaporate the solvent from the extract under reduced pressure to obtain the crude oil.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Accurately weigh a small amount of the extracted oil (e.g., 25 mg) into a screw-cap test tube.

-

Add a known amount of internal standard.

-

Add 2 mL of 0.5 M sodium hydroxide in methanol.

-

Heat at 100°C for 5-10 minutes.

-

Add 2 mL of 14% BF₃ in methanol, cap tightly, and heat at 100°C for 30-45 minutes.[8]

-

Cool to room temperature and add 1-2 mL of hexane and 5 mL of saturated sodium chloride solution.

-

Shake vigorously and centrifuge to separate the layers.

-

Transfer the upper hexane layer containing the FAMEs to a new vial.

-

Dry the hexane extract with anhydrous sodium sulfate.

-

The sample is now ready for GC analysis.

-

Gas Chromatography (GC) Analysis

Objective: To separate and quantify the individual FAMEs, including brassidic and erucic acid methyl esters.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column highly polar, suitable for separating cis/trans isomers (e.g., SP-2560 or CP-Sil 88, 100 m length).[8]

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 260°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Isothermal at ~180°C or a temperature ramp to achieve optimal separation. A slow ramp rate is often necessary to resolve closely eluting isomers.

-

Injection Volume: 1 µL

Data Analysis:

-

Identify the peaks corresponding to brassidic and erucic acid methyl esters by comparing their retention times with those of a known FAME standard mixture.

-

Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

-

Express the results as a percentage of the total fatty acids or in mg/g of the original sample.

Signaling Pathways Involving Precursors and Related Molecules

While there are no known signaling pathways in which this compound is a key player, the broader context of lipid signaling is relevant. VLCFAs are precursors to important signaling molecules, and their presence in membranes can influence signaling events. For example, brassinosteroids, a class of plant steroid hormones, are derived from campesterol, and their signaling pathways are crucial for plant growth and stress responses. Phosphatidic acid, a simple phospholipid, also acts as a second messenger in various stress and developmental signaling cascades.

The diagram below illustrates a simplified overview of a generic plant hormone signaling pathway, which involves membrane-bound receptors and downstream transcriptional regulation. While not specific to this compound, it represents the type of complex signaling networks that lipids can influence.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Erucic acid - Wikipedia [en.wikipedia.org]

- 5. Lipidomics in Plants Under Abiotic Stress Conditions: An Overview [mdpi.com]

- 6. Frontiers | Heterogeneous Distribution of Erucic Acid in Brassica napus Seeds [frontiersin.org]

- 7. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Brassidic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidic acid, a monounsaturated omega-9 very long-chain fatty acid (VLCFA), holds the chemical designation (E)-docos-13-enoic acid. As the trans isomer of erucic acid, it is characterized by a 22-carbon chain with a single double bond at the thirteenth carbon. While not as ubiquitously studied as its cis-isomer, this compound and its metabolism are of increasing interest in lipidomics and related fields for its potential physiological roles and as a biomarker. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and known biological context of this compound, tailored for a scientific audience.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 506-33-2 | [1] |

| Molecular Formula | C₂₂H₄₂O₂ | [1] |

| Molecular Weight | 338.57 g/mol | [1] |

| IUPAC Name | (E)-docos-13-enoic acid | [1] |

| Synonyms | trans-13-Docosenoic acid | [1] |

| Melting Point | 61-62 °C | |

| Boiling Point | 282 °C at 30 mmHg | |

| Appearance | White crystalline solid |

Experimental Protocols

Stereoselective Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphonium (B103445) ylides. To achieve the (E)-configuration of this compound, a stabilized ylide is typically employed, which favors the formation of the trans double bond.

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Detailed Protocol:

-

Preparation of the Phosphonium Salt:

-

In a round-bottom flask, dissolve 11-bromoundecanoic acid and a slight molar excess of triphenylphosphine in a suitable solvent such as acetonitrile (B52724).

-

Reflux the mixture for 24-48 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the salt with cold diethyl ether and dry under vacuum.

-

-

Generation of the Ylide:

-

Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS), dropwise until the characteristic color of the ylide (typically orange or deep red) persists.

-

-

Wittig Reaction:

-

To the ylide solution at -78 °C, add a solution of undecanal in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane (B92381)/ethyl acetate).

-

Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a standard and robust method for the quantification of fatty acids. For optimal results, fatty acids are derivatized to their more volatile fatty acid methyl esters (FAMEs).

Workflow for GC-FID Analysis of this compound:

Caption: Workflow for the analysis of this compound using GC-FID.

Detailed Protocol:

-

Sample Preparation and Derivatization:

-

To a known amount of the sample containing this compound in a screw-cap tube, add an internal standard (e.g., heptadecanoic acid, C17:0).

-

Add 2 mL of 7% boron trifluoride (BF₃) in methanol.

-

Seal the tube and heat at 100 °C for 45 minutes[2].

-

Allow the tube to cool to room temperature.

-

-

Extraction:

-

Add 2 mL of hexane and 5 mL of water to the tube.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Add anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

-

GC-FID Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector.

-

Column: A polar capillary column suitable for FAME analysis (e.g., BPX-70, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min)[3].

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C[4].

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp at 10 °C/min to 240 °C.

-

Hold at 240 °C for 15 minutes.

-

-

Injection Volume: 1 µL.

-

-

Quantification:

-

Identify the this compound methyl ester peak by comparing its retention time with that of a known standard.

-

Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

-

Purification and Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of fatty acids and for the analysis of non-derivatized or derivatized fatty acids.

Workflow for HPLC Analysis/Purification of this compound:

Caption: Workflow for the purification and analysis of this compound by HPLC.

Detailed Protocol:

-

Sample Preparation (with optional derivatization for UV detection):

-

For purification of the free acid, dissolve the crude sample in the mobile phase.

-

For enhanced UV detection, derivatize the fatty acid with a UV-active label such as 2,4'-dibromoacetophenone[5]. To the dried fatty acid, add a solution of the derivatizing agent and a catalyst (e.g., a crown ether) in acetonitrile. Heat at approximately 80 °C for 30 minutes. Cool and inject directly into the HPLC system.

-

-

HPLC Conditions:

-

HPLC System: With a gradient pump and a suitable detector (UV-Vis or Evaporative Light Scattering Detector - ELSD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the fatty acid is in its protonated state[6]. A typical gradient might be from 70% acetonitrile to 100% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection:

-

UV detection at ~205 nm for non-derivatized fatty acids.

-

UV detection at a higher wavelength (e.g., 254 nm) for derivatized fatty acids[7].

-

ELSD for universal detection of non-volatile analytes.

-

-

-

Purification and Analysis:

-

For purification, collect the fractions corresponding to the this compound peak. Evaporate the solvent to obtain the purified compound.

-

For analysis, quantify the this compound by comparing its peak area to a standard curve of known concentrations.

-

Biological Context and Signaling Pathways

This compound is a very long-chain fatty acid (VLCFA), a class of fatty acids with 22 or more carbon atoms. The metabolism of VLCFAs is crucial for various cellular functions.

Metabolism of Very Long-Chain Fatty Acids

VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle and are precursors for the synthesis of sphingolipids and glycerophospholipids. Misregulation of VLCFA metabolism can lead to a variety of inherited diseases[8].

Logical Flow of VLCFA Metabolism:

Caption: Simplified overview of the metabolic fate of very long-chain fatty acids.

Potential Role in Cell Signaling

While specific signaling pathways directly initiated by this compound are not well-elucidated, fatty acids, in general, are known to act as signaling molecules, often through the activation of nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs):

PPARs are a group of nuclear receptors that are activated by fatty acids and their derivatives[9][10]. These receptors play a critical role in the regulation of lipid and glucose metabolism[9]. There are three main isoforms:

-

PPARα: Primarily involved in fatty acid catabolism.

-

PPARγ: A key regulator of adipogenesis and lipid storage.

-

PPARβ/δ: Participates in fatty acid oxidation, particularly in muscle tissue.

It is plausible that this compound, as a VLCFA, could serve as a ligand for one or more PPAR isoforms, thereby influencing gene expression related to lipid metabolism. However, direct experimental evidence for high-affinity binding and activation of PPARs by this compound is an area that requires further investigation. The activation of PPARs by a fatty acid ligand typically leads to the heterodimerization with the retinoid X receptor (RXR) and subsequent binding to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

Conclusion

This technical guide provides a foundational understanding of this compound, from its fundamental chemical properties to detailed experimental protocols for its synthesis and analysis. While its direct role in specific signaling pathways remains an area for future research, its classification as a VLCFA places it within the important context of lipid metabolism and potential regulation of nuclear receptors like PPARs. The methodologies and information presented herein are intended to support researchers and drug development professionals in their investigations involving this particular fatty acid.

References

- 1. (E)-13-Docosenoic acid [webbook.nist.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. static.igem.org [static.igem.org]

- 4. jppres.com [jppres.com]

- 5. researchgate.net [researchgate.net]

- 6. hplc.eu [hplc.eu]

- 7. aocs.org [aocs.org]

- 8. ukm.my [ukm.my]

- 9. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The peroxisome proliferator activated receptors (PPARS) and their effects on lipid metabolism and adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Very Long-Chain Fatty Acids in Cellular Function and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical players in a multitude of biological processes.[1] While less abundant than their long-chain counterparts, VLCFAs have unique structural and functional roles that are indispensable for cellular homeostasis.[2] They are integral components of cellular membranes, precursors to signaling molecules, and are essential for the integrity of physiological barriers.[3][4] Dysregulation of VLCFA metabolism is implicated in a range of severe inherited disorders, neurodegenerative diseases, and inflammatory conditions, making the enzymes involved in their synthesis and degradation attractive targets for therapeutic intervention.[1][5] This guide provides an in-depth overview of the biological activities of VLCFAs, with a focus on their metabolism, cellular functions, and pathological implications. Detailed experimental protocols for VLCFA analysis and visualization of key pathways are included to facilitate further research in this critical area of lipid biology.

Introduction to Very Long-Chain Fatty Acids

Fatty acids are carboxylic acids with aliphatic chains of varying lengths and degrees of saturation. They are broadly classified based on their carbon chain length, with very long-chain fatty acids (VLCFAs) possessing 22 or more carbon atoms.[1] A sub-classification of ultra long-chain fatty acids (ULCFAs) includes those with 26 or more carbons, which are typically found in specific tissues such as the skin, retina, brain, and testes.[2][6] VLCFAs are found as constituents of various cellular lipids, including sphingolipids and glycerophospholipids, and can also serve as precursors for lipid mediators.[1][2] Their unique biophysical properties allow them to influence membrane structure and function in ways that shorter-chain fatty acids cannot.[2]

Metabolism of Very Long-Chain Fatty Acids

The cellular concentration of VLCFAs is tightly regulated through a balance of synthesis in the endoplasmic reticulum and degradation in peroxisomes.

Biosynthesis: The Elongase Pathway

VLCFA synthesis occurs through a four-step elongation cycle catalyzed by a complex of enzymes embedded in the endoplasmic reticulum (ER) membrane.[1][7] The rate-limiting step is the initial condensation reaction, which is catalyzed by one of seven fatty acid elongase enzymes (ELOVL1-7) in mammals. Each ELOVL enzyme exhibits specificity for fatty acid substrates of different chain lengths and saturation levels, which contributes to the diversity of VLCFA species in different tissues.[8]

The four core reactions in the elongation cycle are:

-

Condensation: Catalyzed by a β-ketoacyl-CoA synthase (KCS), also known as an elongase.[7]

-

Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA.[7]

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.[7]

-

Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the original substrate.[7]

Degradation: Peroxisomal β-Oxidation

The degradation of VLCFAs occurs primarily in peroxisomes via β-oxidation, as mitochondria are unable to efficiently catabolize these long aliphatic chains.[4][9] The peroxisomal β-oxidation pathway consists of four sequential reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage.[2][6] The initial and rate-limiting step is catalyzed by acyl-CoA oxidase 1 (ACOX1).[2][6] Mutations in genes encoding enzymes of this pathway, such as ACOX1, or in the peroxisomal transporter ABCD1, lead to the accumulation of VLCFAs and are the basis of several inherited metabolic disorders.[2][4]

Biological Functions of Very Long-Chain Fatty Acids

VLCFAs are not merely structural components but are active participants in a variety of cellular processes.

Membrane Structure and Function

VLCFAs are integral components of sphingolipids, particularly ceramides (B1148491) and sphingomyelins, which are abundant in the plasma membrane.[10] The incorporation of VLCFAs into these lipids increases the thickness and rigidity of the lipid bilayer, contributing to the formation of specialized membrane microdomains known as lipid rafts.[10] These rafts are platforms for cellular signaling and protein trafficking. In the nervous system, VLCFA-containing sphingolipids are crucial for the proper formation and maintenance of the myelin sheath that insulates nerve fibers.[4]

Skin Barrier Function

The epidermis, the outermost layer of the skin, forms a vital permeability barrier that prevents water loss and protects against environmental insults.[11] This barrier function is largely attributed to a complex mixture of lipids in the stratum corneum, of which ceramides containing ω-hydroxy VLCFAs are a unique and essential component.[11][12] A deficiency in these specific ceramides leads to a defective skin barrier, as seen in certain types of ichthyosis.[12]

Precursors for Signaling Molecules

VLCFAs can be precursors for the synthesis of bioactive lipid mediators.[1] For example, sphingolipids derived from VLCFAs can be metabolized to signaling molecules like sphingosine-1-phosphate (S1P), which is involved in neuroinflammation.[13] In plants, VLCFAs and their derivatives are involved in signaling pathways that mediate responses to pathogens.[7]

Role of Very Long-Chain Fatty Acids in Disease

The critical roles of VLCFAs in cellular physiology are underscored by the severe pathologies that arise from defects in their metabolism.

Peroxisomal Disorders

A number of inherited genetic disorders are characterized by the accumulation of VLCFAs due to impaired peroxisomal β-oxidation.[5] The most common of these is X-linked adrenoleukodystrophy (X-ALD), which is caused by mutations in the ABCD1 gene that encodes a peroxisomal VLCFA transporter.[14] The resulting accumulation of VLCFAs in tissues and body fluids, particularly in the brain and adrenal glands, leads to progressive demyelination, neuroinflammation, and adrenal insufficiency.[4][14]

Neurological and Psychiatric Disorders

Beyond X-ALD, VLCFA dysregulation has been linked to other neurological conditions. The accumulation of VLCFAs is toxic to glial cells and neurons, and can induce cell death in oligodendrocytes and astrocytes.[15] Elevated levels of VLCFAs in glial cells can trigger neuroinflammation through the production of signaling molecules like S1P.[13]

Cancer

Recent evidence suggests that VLCFA metabolism is reprogrammed in cancer cells. Some studies have shown that the depletion of enzymes involved in VLCFA synthesis can inhibit tumor growth.[16] A deficiency in VLCFAs can impair mitochondrial morphology and render cancer cells more susceptible to oxidative stress and cell death.[16]

Inflammation

VLCFAs are emerging as important modulators of inflammatory responses. In macrophages, the accumulation of saturated VLCFAs can promote a pro-inflammatory state through the activation of signaling pathways such as the JNK pathway.[17] In the context of X-ALD, there is a correlation between plasma VLCFA levels and pro-inflammatory cytokines.[18]

Quantitative Data on VLCFA Levels in Health and Disease

The accurate quantification of VLCFA levels is crucial for the diagnosis and monitoring of peroxisomal disorders. Below is a summary of representative VLCFA levels in plasma from healthy controls and patients with X-linked adrenoleukodystrophy.

| Analyte | Healthy Control (μg/mL) | X-ALD Patient (μg/mL) | Fold Increase (Approx.) | Reference |

| C24:0 (Lignoceric acid) | 0.93 ± 0.29 | 3.14 ± 1.04 | 3.4 | [19] |

| C26:0 (Hexacosanoic acid) | 0.02 ± 0.01 | 1.34 ± 0.58 | 67 | [19] |

| Ratio | ||||

| C24:0 / C22:0 | 0.85 ± 0.19 | 2.50 ± 0.81 | 2.9 | [19] |

| C26:0 / C22:0 | 0.02 ± 0.01 | 1.05 ± 0.45 | 52.5 | [19] |

Values are presented as mean ± standard deviation.

Experimental Protocols for VLCFA Analysis

The analysis of VLCFAs in biological samples typically involves lipid extraction, hydrolysis, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

VLCFA Analysis by GC-MS

This protocol is suitable for the quantification of total VLCFAs in plasma.

-

Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma, add a known amount of deuterated internal standards (e.g., C22:0-d4, C24:0-d4, C26:0-d4).

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution and vortex vigorously.

-

Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Transfer the lower organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[20]

-

-

Hydrolysis and Derivatization:

-

Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract and heat at 100°C for 10 minutes.

-

Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat at 100°C for 5 minutes.

-

Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.

-

Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial.[20]

-

-

GC-MS Instrumental Analysis:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.

-

Mass Spectrometer: Agilent MS or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).[20]

-

References

- 1. The role of very long chain fatty acids in yeast physiology and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 5. Very long-chain fatty acids in diagnosis, pathogenesis, and therapy of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 7. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. lipotype.com [lipotype.com]

- 11. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice [ijbs.com]

- 13. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Oxidative Stress and Inflammation in X-Link Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Stearate-derived very long-chain fatty acids are indispensable to tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inflammatory profile in X-linked adrenoleukodystrophy patients: Understanding disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Solubility of Brassidic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of brassidic acid in various organic solvents. This compound, a trans-monounsaturated very long-chain fatty acid (C22:1n-9), is of significant interest in various fields, including pharmaceuticals, cosmetics, and industrial applications. A thorough understanding of its solubility is crucial for formulation development, purification processes, and analytical method development.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent and temperature. The following table summarizes available quantitative data. It is important to note that comprehensive solubility data for this compound across a wide range of solvents and temperatures is limited in publicly accessible literature. Much of the detailed low-temperature data originates from the work of Kolb and Brown (1955).

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |

| Methanol | 10 | Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases. | [1] |

| 0 | |||

| -10 | |||

| -20 | |||

| -30 | |||

| Ethanol | Room Temperature | 1.0 | [2] |

| 10 | Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases. | [1] | |

| 0 | |||

| -10 | |||

| -20 | |||

| -30 | |||

| Acetone | 10 | Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases. | [1] |

| 0 | |||

| -10 | |||

| -20 | |||

| -30 | |||

| Diethyl Ether | 10 | Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases. | [1] |

| 0 | |||

| -10 | |||

| -20 | |||

| -30 | |||

| Toluene | 10 | Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases. | [1] |

| 0 | |||

| -10 | |||

| -20 | |||

| -30 | |||

| n-Heptane | 10 | 0.005 (w1 as mass fraction) | [1] |

| 0 | Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases. | [1] | |

| -10 | |||

| -20 | |||

| -30 | |||

| Dimethylformamide (DMF) | Room Temperature | 10.0 | [2] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 10.0 | [2] |

| Room Temperature | 5.0 (as 13(E)-Docosenoic acid) | [3] | |

| Phosphate-Buffered Saline (PBS) pH 7.2 | Room Temperature | 0.01 | [2] |

Qualitative Solubility:

-

Cold Alcohol: Sparingly soluble.

-

Ether: Soluble.

-

Water: Insoluble.[4]

Experimental Protocols

The determination of fatty acid solubility in organic solvents is typically performed using the shake-flask method followed by gravimetric analysis of the saturated solution. This method, while traditional, remains a reliable "gold standard" for solubility measurement.[6]

Shake-Flask Method for Solubility Determination

This protocol outlines the general steps for determining the solubility of this compound in an organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Screw-cap glass vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vial

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or weight of the organic solvent in a screw-cap vial. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture for a sufficient period to reach equilibrium. For long-chain fatty acids, this may take 24 to 72 hours. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a constant measured solubility.[6][7]

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a solvent-compatible syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound, or use a vacuum desiccator to evaporate the solvent completely.

-

Gravimetric Analysis: Once the solvent is fully evaporated, accurately weigh the evaporating dish containing the dried this compound residue.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.

Experimental Workflow

Metabolic Pathway of this compound

This compound, like other fatty acids, is metabolized in the body through the mitochondrial fatty acid β-oxidation pathway to produce energy in the form of ATP.[8][9] This is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA, FADH₂, and NADH.

Fatty Acid β-Oxidation Pathway

This guide provides a foundational understanding of this compound's solubility in organic solvents, essential for its application in research and development. Further experimental work is encouraged to expand the quantitative solubility database for this important very long-chain fatty acid.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound | 506-33-2 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. atamankimya.com [atamankimya.com]

- 5. (13Z)-DOCOSENOIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. microbenotes.com [microbenotes.com]

- 9. aocs.org [aocs.org]

An In-depth Technical Guide to (E)-Docos-13-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Docos-13-enoic acid, also known as brassidic acid, is the trans-isomer of the more commonly known erucic acid ((Z)-Docos-13-enoic acid). While erucic acid is a natural component of various plant oils, particularly from the Brassicaceae family, this compound is primarily formed through the industrial processing of these oils. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological significance of (E)-Docos-13-enoic acid. Detailed experimental protocols for its synthesis and analysis are included, along with a discussion of its known physiological effects in comparison to its cis-isomer. This document aims to serve as a foundational resource for researchers and professionals in the fields of lipid chemistry, food science, and drug development.

Discovery and History